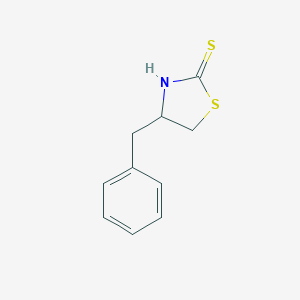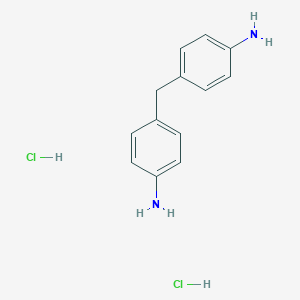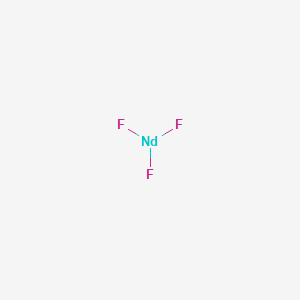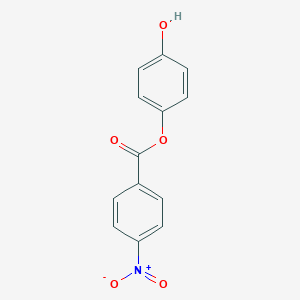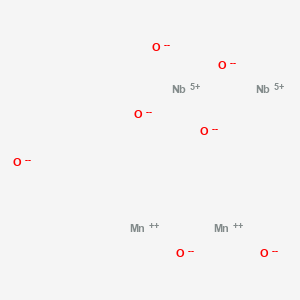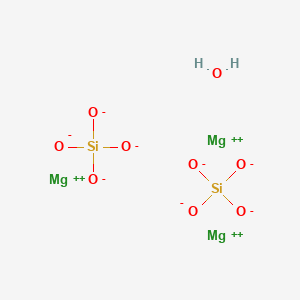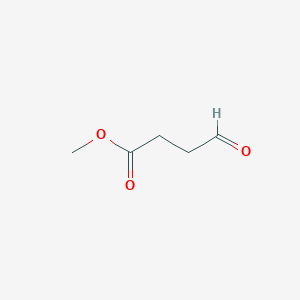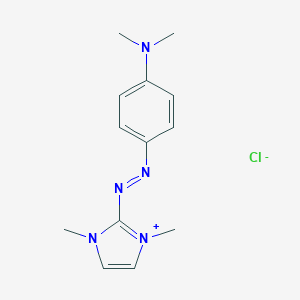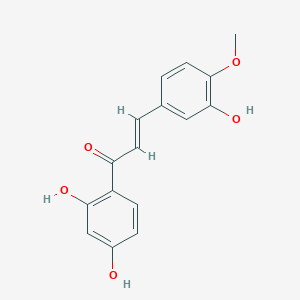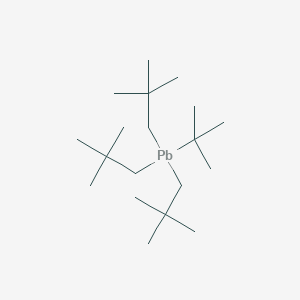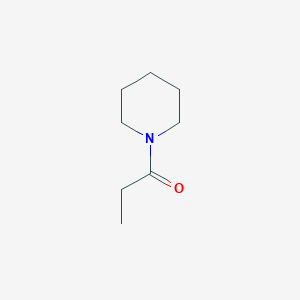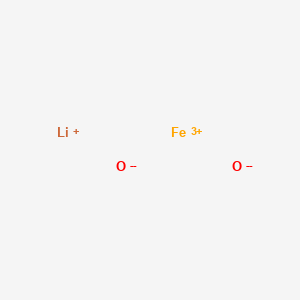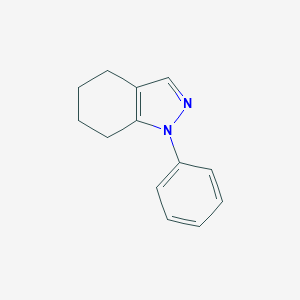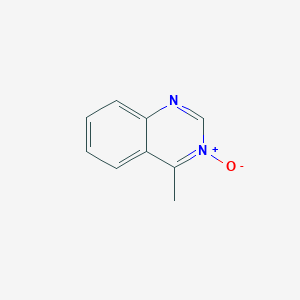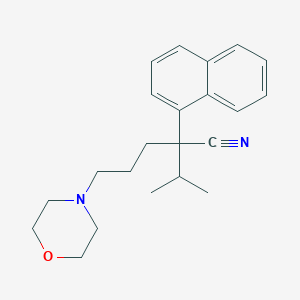
alpha-Isopropyl-alpha-(3-morpholinopropyl)-1-naphthaleneacetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-Isopropyl-alpha-(3-morpholinopropyl)-1-naphthaleneacetonitrile, also known as SKF 38393, is a synthetic compound that belongs to the class of dopamine receptor agonists. It was first synthesized in 1977 by a team of chemists at the pharmaceutical company Smith Kline & French Laboratories. Since then, SKF 38393 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mécanisme D'action
The mechanism of action of alpha-Isopropyl-alpha-(3-morpholinopropyl)-1-naphthaleneacetonitrile 38393 involves its binding to the dopamine D1 receptor, which leads to the activation of intracellular signaling pathways that regulate the activity of various downstream effectors. This results in the modulation of various physiological processes, including the release of neurotransmitters, the regulation of ion channels, and the activation of gene expression.
Effets Biochimiques Et Physiologiques
Alpha-Isopropyl-alpha-(3-morpholinopropyl)-1-naphthaleneacetonitrile 38393 has been found to have a wide range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channels, and the activation of gene expression. It has been shown to enhance the release of dopamine and other neurotransmitters in various brain regions, including the striatum, prefrontal cortex, and hippocampus.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using alpha-Isopropyl-alpha-(3-morpholinopropyl)-1-naphthaleneacetonitrile 38393 in lab experiments is its selectivity for the dopamine D1 receptor, which allows for the precise modulation of this receptor without affecting other dopamine receptors. However, one of the limitations of using alpha-Isopropyl-alpha-(3-morpholinopropyl)-1-naphthaleneacetonitrile 38393 is its relatively short half-life, which requires frequent dosing in order to maintain its effects.
Orientations Futures
There are several future directions for the research on alpha-Isopropyl-alpha-(3-morpholinopropyl)-1-naphthaleneacetonitrile 38393, including the development of more potent and selective agonists of the dopamine D1 receptor, the exploration of its potential therapeutic applications in various neurological and psychiatric disorders, and the investigation of its effects on other physiological processes, such as immune function and metabolism. Additionally, the development of novel delivery methods, such as sustained-release formulations, may help to overcome the limitations of alpha-Isopropyl-alpha-(3-morpholinopropyl)-1-naphthaleneacetonitrile 38393's short half-life.
Méthodes De Synthèse
The synthesis of alpha-Isopropyl-alpha-(3-morpholinopropyl)-1-naphthaleneacetonitrile 38393 involves a multi-step process that starts with the reaction of 1-naphthaleneacetonitrile with isopropylmagnesium bromide to form the corresponding ketone. This ketone is then reacted with 3-chloropropylmorpholine to yield alpha-Isopropyl-alpha-(3-morpholinopropyl)-1-naphthaleneacetonitrile 38393.
Applications De Recherche Scientifique
Alpha-Isopropyl-alpha-(3-morpholinopropyl)-1-naphthaleneacetonitrile 38393 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been found to be a potent and selective agonist of the dopamine D1 receptor, which is involved in the regulation of various physiological processes, including movement, cognition, motivation, and reward.
Propriétés
Numéro CAS |
13326-38-0 |
|---|---|
Nom du produit |
alpha-Isopropyl-alpha-(3-morpholinopropyl)-1-naphthaleneacetonitrile |
Formule moléculaire |
C22H28N2O |
Poids moléculaire |
336.5 g/mol |
Nom IUPAC |
5-morpholin-4-yl-2-naphthalen-1-yl-2-propan-2-ylpentanenitrile |
InChI |
InChI=1S/C22H28N2O/c1-18(2)22(17-23,11-6-12-24-13-15-25-16-14-24)21-10-5-8-19-7-3-4-9-20(19)21/h3-5,7-10,18H,6,11-16H2,1-2H3 |
Clé InChI |
MVEGEKZTQWXRNO-UHFFFAOYSA-N |
SMILES |
CC(C)C(CCCN1CCOCC1)(C#N)C2=CC=CC3=CC=CC=C32 |
SMILES canonique |
CC(C)C(CCCN1CCOCC1)(C#N)C2=CC=CC3=CC=CC=C32 |
Synonymes |
α-Isopropyl-α-(3-morpholinopropyl)-1-naphthaleneacetonitrile |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



